Grazoprevir potassium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;[1-[(24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl)amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOGOEKATQJYHW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49KN6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Grazoprevir potassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Grazoprevir (B560101) potassium salt, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

Chemical Structure and Properties

Grazoprevir is a macrocyclic compound containing a quinoxaline (B1680401) core.[1] The potassium salt is formed by the deprotonation of the sulfonamide nitrogen, which then forms an ionic bond with a potassium ion.

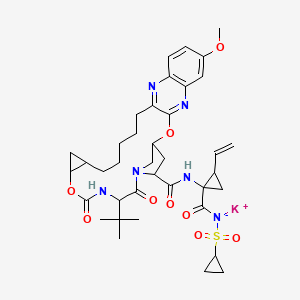

Chemical Structure of Grazoprevir Potassium Salt

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of Grazoprevir and its potassium salt is presented in Table 1.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₃₈H₄₉KN₆O₉S | [2] |

| Molecular Weight | 805.0 g/mol | [2] |

| CAS Number | 1206524-86-8 | [2] |

| Grazoprevir (Free Form) | ||

| Molecular Formula | C₃₈H₅₀N₆O₉S | [3] |

| Molecular Weight | 766.91 g/mol | [3] |

| IUPAC Name | (1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | [3] |

Mechanism of Action

Grazoprevir is a potent and selective second-generation inhibitor of the HCV NS3/4A protease.[1][4] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1] It is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are crucial for the assembly of the viral replication complex.[1][4]

By binding to the active site of the NS3/4A protease, Grazoprevir blocks its proteolytic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.[1]

HCV Replication and Inhibition by Grazoprevir

Caption: Inhibition of HCV replication by Grazoprevir.

Pharmacological Properties

Grazoprevir exhibits potent antiviral activity against various HCV genotypes.[5] Its inhibitory activity is summarized in the tables below.

Enzyme Inhibition Data

| HCV Genotype/Mutant | Ki (nM) | Reference |

| Genotype 1a | 0.01 | [5] |

| Genotype 1b | 0.01 | [5] |

| Genotype 2a | 0.08 | [5] |

| Genotype 2b | 0.15 | [5] |

| Genotype 3a | 0.90 | [5] |

| Genotype 1b (R155K) | 0.07 | [5] |

| Genotype 1b (D168V) | 0.14 | [5] |

| Genotype 1b (D168Y) | 0.30 | [5] |

| Genotype 1b (A156T) | 5.3 | [5] |

| Genotype 1b (A156V) | 12 | [5] |

Cell-Based Antiviral Activity

| HCV Replicon | EC₅₀ (nM) | Reference |

| Genotype 1a | 2 | [5] |

| Genotype 1b (con1) | 0.5 | [5] |

| Genotype 2a | 2 | [5] |

| NS5A Mutant (Y93H) | 0.7 | [6] |

| NS5B Mutant (S282T) | 0.3 | [6] |

| NS5B Mutant (C316Y) | 0.4 | [6] |

Experimental Protocols

This section outlines the general methodologies for key experiments related to the characterization of Grazoprevir.

HPLC Method for Quantification of Grazoprevir

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the simultaneous estimation of Grazoprevir and other antiviral drugs in bulk and pharmaceutical dosage forms.[7][8][9]

Workflow for HPLC Analysis

Caption: General workflow for HPLC analysis of Grazoprevir.

Typical Chromatographic Conditions:

| Parameter | Condition | Reference(s) |

| Column | Inertsil ODS C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (e.g., 80:20 v/v) or Acetonitrile and 0.1% Orthophosphoric Acid (e.g., 50:50 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [7][9] |

| Detection | UV at 260 nm | [9] |

| Injection Volume | 20 µL | |

| Column Temperature | Ambient or 30°C | [9] |

Methodology Outline:

-

Preparation of Mobile Phase: Prepare the specified mixture of solvents, degas, and filter.[8]

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of Grazoprevir standard and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a specific concentration.[8]

-

Preparation of Sample Solution: For tablet formulations, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of Grazoprevir in the diluent, sonicate to ensure complete dissolution, and filter.[8]

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the amount of Grazoprevir in the sample by comparing the peak area of the sample with that of the standard.

HCV NS3/4A Protease Inhibition Assay

The inhibitory activity of Grazoprevir against the HCV NS3/4A protease can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[10][11][12][13][14] This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.

Principle of the FRET-based Protease Assay

Caption: Principle of the FRET-based NS3/4A protease assay.

Methodology Outline:

-

Reagents and Materials:

-

Assay Procedure: a. Prepare serial dilutions of Grazoprevir in the assay buffer. b. In a microplate, add the assay buffer, the FRET substrate, and the Grazoprevir dilutions. c. Initiate the reaction by adding the HCV NS3/4A protease to each well. d. Immediately monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for 5-FAM).[13]

-

Data Analysis: a. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each Grazoprevir concentration. b. Plot the percentage of inhibition (calculated relative to a control without inhibitor) against the logarithm of the Grazoprevir concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

HCV Replicon Assay

The antiviral activity of Grazoprevir in a cellular context can be evaluated using an HCV replicon system.[15][16] This assay utilizes human hepatoma cell lines that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Methodology Outline:

-

Cell Culture: Culture HCV replicon-containing cells (e.g., Huh-7 cells) in a suitable medium, often containing G418 to maintain the replicon.

-

Compound Treatment: Seed the cells in microplates and treat them with serial dilutions of Grazoprevir.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

-

Quantification of HCV RNA:

-

Lyse the cells and extract the total RNA.

-

Quantify the level of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.

-

-

Data Analysis:

-

Determine the concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC₅₀).

-

A parallel cytotoxicity assay (e.g., MTT assay) should be performed to assess the effect of the compound on cell viability and to determine the cytotoxic concentration 50% (CC₅₀).

-

The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀.

-

Conclusion

This compound is a highly potent inhibitor of the HCV NS3/4A protease with demonstrated efficacy against a broad range of HCV genotypes and resistance-associated variants. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for its characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of antiviral drug discovery and development.

References

- 1. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C38H49KN6O9S | CID 138107580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RP-HPLC method for estimating grazoprevir and elbasvir. [wisdomlib.org]

- 8. impactfactor.org [impactfactor.org]

- 9. jopcr.com [jopcr.com]

- 10. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence resonance energy transfer-based assay for characterization of hepatitis C virus NS3-4A protease activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Method to Simultaneously Monitor Hepatitis C Virus NS3 Helicase and Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eurogentec.com [eurogentec.com]

- 14. researchgate.net [researchgate.net]

- 15. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Inner Workings of a Potent Antiviral: A Technical Guide to the Mechanism of Action of Grazoprevir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Grazoprevir, a formidable second-generation inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This document provides a comprehensive overview of its biochemical interactions, antiviral activity, and the experimental methodologies used to characterize its efficacy.

Introduction: The Role of NS3/4A Protease in the HCV Life Cycle

The Hepatitis C virus, a single-stranded RNA virus, translates its genome into a single large polyprotein. This polyprotein must be cleaved into individual structural and non-structural (NS) proteins for viral replication and assembly to occur. The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages, liberating the NS3, NS4A, NS4B, NS5A, and NS5B proteins.[1][2][3][4] The NS3 protein contains the serine protease domain at its N-terminus and a helicase domain at its C-terminus.[5] For its protease function, NS3 requires the NS4A protein as a cofactor, which both stabilizes the protease and anchors it to intracellular membranes.[6][7] By inhibiting the NS3/4A protease, the viral polyprotein processing is halted, thereby blocking viral replication.[1][4][8]

Grazoprevir: A Potent, Second-Generation NS3/4A Inhibitor

Grazoprevir (formerly MK-5172) is a macrocyclic, second-generation, direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.[9][10] It is a potent, reversible, non-covalent inhibitor that binds to the active site of the enzyme.[11] Its macrocyclic structure provides a high degree of pre-organization, contributing to its high affinity and potency against a broad range of HCV genotypes.[8] Grazoprevir has demonstrated potent activity against HCV genotypes 1a, 1b, and 4.[9][12]

Quantitative Analysis of Grazoprevir's In Vitro Efficacy

The potency of Grazoprevir has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, including inhibition constants (Ki and IC50) against the purified NS3/4A enzyme and the effective concentrations (EC50) required to inhibit viral replication in cell-based replicon assays.

Table 1: Enzymatic Inhibition of HCV NS3/4A Protease by Grazoprevir

| HCV Genotype/Variant | Ki (nM) | IC50 (pM) |

| Genotype 1a | 0.01 | 7 |

| Genotype 1b | 0.01 | 4 |

| Genotype 2a | 0.08 | - |

| Genotype 2b | 0.15 | - |

| Genotype 3a | 0.90 | - |

| Genotype 4 | - | 62 |

| Genotype 1b R155K | 0.07 | - |

| Genotype 1b D168V | 0.14 | - |

| Genotype 1b D168Y | 0.30 | - |

| Genotype 1b A156T | 5.3 | - |

| Genotype 1b A156V | 12 | - |

Data compiled from multiple sources.[12][13][14]

Table 2: Antiviral Activity of Grazoprevir in HCV Replicon Assays

| HCV Genotype | EC50 (nM) | EC90 (nM) |

| Genotype 1a | 0.4 | 0.9 |

| Genotype 1b | 0.2 | - |

| Genotype 4a | 0.7 | - |

Data compiled from multiple sources.[2][4]

Resistance to Grazoprevir

While Grazoprevir is potent against many HCV variants, certain amino acid substitutions in the NS3 protease domain can confer resistance. The most common resistance-associated substitutions (RASs) emerge at positions 155, 156, and 168.[9][13] Notably, substitutions at position 156 can significantly reduce viral fitness.[13] The naturally occurring Q80K polymorphism, which can impact other protease inhibitors, does not significantly affect the activity of Grazoprevir.[14]

Visualizing the Mechanism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

Caption: HCV Polyprotein Processing by NS3/4A Protease.

Caption: Mechanism of Grazoprevir Inhibition.

Caption: Experimental Workflow for Grazoprevir.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Grazoprevir.

Expression and Purification of HCV NS3/4A Protease

A recombinant, full-length HCV NS3/4A protease is expressed in E. coli as a His-tagged construct. The protein is then purified using immobilized metal-ion affinity chromatography (IMAC).

-

Expression: E. coli cells transformed with the NS3/4A expression plasmid are grown to an optimal density and protein expression is induced.

-

Lysis: Cells are harvested and lysed to release the cellular contents.

-

IMAC: The cell lysate is incubated with a metal affinity resin (e.g., TALON resin). The His-tagged NS3/4A protein binds to the resin.

-

Washing: The resin is washed extensively to remove non-specifically bound proteins.

-

Elution: The purified NS3/4A protease is eluted from the resin using a high concentration of imidazole.

-

Verification: The purity and concentration of the eluted protein are determined by SDS-PAGE and a protein concentration assay.

NS3/4A Protease FRET Assay

This assay measures the enzymatic activity of the purified NS3/4A protease and the inhibitory effect of Grazoprevir using a Förster Resonance Energy Transfer (FRET) substrate.

-

Reagents:

-

Purified NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DED(EDANS)EE-Abu-ψ-[COO]AS-K(DABCYL)-NH2)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 15% glycerol, 0.15% Triton X-100)

-

Grazoprevir at various concentrations

-

-

Procedure:

-

The purified NS3/4A protease is pre-incubated with varying concentrations of Grazoprevir in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence is monitored over time using a plate reader. Cleavage of the FRET substrate by the protease separates the donor (EDANS) and quencher (DABCYL) molecules, resulting in an increase in fluorescence.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal.

-

IC50 values are determined by plotting the initial rates against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation.[14]

-

HCV Replicon Assay

This cell-based assay measures the antiviral activity of Grazoprevir in a cellular context by using a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Cell Culture: Huh-7 human hepatoma cells are cultured in a suitable medium.

-

Transfection: The Huh-7 cells are transfected with in vitro-transcribed HCV replicon RNA containing a luciferase reporter gene.

-

Drug Treatment: The transfected cells are treated with various concentrations of Grazoprevir.

-

Luciferase Assay: After a defined incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The luciferase activity is proportional to the level of HCV RNA replication.

-

Data Analysis: EC50 values are calculated by plotting the luciferase activity against the logarithm of the Grazoprevir concentration and fitting the data to a dose-response curve.

In Vitro Resistance Selection and Characterization

This experiment identifies and characterizes viral mutations that confer resistance to Grazoprevir.

-

Resistance Selection: HCV replicon-containing cells are cultured in the presence of increasing concentrations of Grazoprevir over a prolonged period.

-

Colony Formation: Resistant cell colonies that can replicate in the presence of the drug are selected and expanded.

-

Genotypic Analysis: The NS3/4A coding region of the viral RNA from the resistant colonies is sequenced to identify mutations.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to Grazoprevir is then determined using the replicon assay described above to confirm their resistance phenotype.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of Grazoprevir binding to the NS3/4A protease.

-

Sample Preparation: Purified NS3/4A protease and Grazoprevir are prepared in the same buffer to minimize heats of dilution.

-

ITC Experiment: The NS3/4A protease solution is placed in the sample cell of the ITC instrument, and the Grazoprevir solution is loaded into the injection syringe.

-

Titration: Small aliquots of the Grazoprevir solution are injected into the sample cell, and the heat released or absorbed upon binding is measured.

-

Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of Grazoprevir to NS3/4A. The data is then fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The binding entropy (ΔS) can then be calculated.

Conclusion

Grazoprevir is a highly potent, second-generation inhibitor of the HCV NS3/4A protease. Its mechanism of action involves the non-covalent binding to the active site of the enzyme, thereby preventing the cleavage of the viral polyprotein and inhibiting viral replication. Through a combination of enzymatic and cell-based assays, its efficacy against various HCV genotypes and resistance-associated variants has been thoroughly characterized. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery and development.

References

- 1. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection and Characterization of Drug-Resistant HCV Replicons In Vitro with a Flow Cytometry-Based Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Expression and purification of a hepatitis C virus NS3/4A complex, and characterization of its helicase activity with the Scintillation Proximity Assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selection and Characterization of Hepatitis C Virus Replicons Dually Resistant to the Polymerase and Protease Inhibitors HCV-796 and Boceprevir (SCH 503034) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 10. researchgate.net [researchgate.net]

- 11. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selection and characterization of drug-resistant HCV replicons in vitro with a flow cytometry-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Viral and Cellular Determinants of Hepatitis C Virus RNA Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In Vitro Antiviral Activity of Grazoprevir Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grazoprevir (formerly MK-5172) is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. This enzyme is essential for viral replication, making it a prime target for direct-acting antiviral (DAA) therapies. This technical guide provides an in-depth overview of the in vitro antiviral activity of Grazoprevir against a broad range of HCV genotypes. It includes a summary of its mechanism of action, quantitative data on its potency, detailed methodologies for key experimental assays, and an analysis of its activity against common resistance-associated substitutions (RASs).

Mechanism of Action

Grazoprevir is a direct-acting antiviral agent that specifically targets the HCV NS3/4A serine protease.[1] The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature structural and nonstructural proteins necessary for viral replication and assembly.[2][3] The NS3/4A protease is responsible for cleaving the HCV polyprotein at four specific sites, leading to the release of functional NS3, NS4A, NS4B, NS5A, and NS5B proteins.[4][5]

By competitively inhibiting the NS3/4A protease, Grazoprevir blocks this essential polyprotein processing step, thereby preventing the formation of the viral replication complex and ultimately suppressing HCV replication.[6][7]

Below is a diagram illustrating the HCV polyprotein processing pathway and the central role of the NS3/4A protease, the target of Grazoprevir.

Quantitative In Vitro Antiviral Activity

The antiviral activity of Grazoprevir has been evaluated in vitro using HCV replicon assays. These cell-based systems contain a subgenomic HCV RNA that replicates autonomously within a human hepatoma cell line (e.g., Huh-7). The potency of the antiviral compound is typically measured as the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral RNA replication.

Activity Against Wild-Type HCV Genotypes

Grazoprevir demonstrates potent, pan-genotypic activity, with EC50 values in the picomolar to low nanomolar range against genotypes 1 through 6.[8]

| Genotype/Subtype | Replicon System | EC50 (nM) |

| Genotype 1a | Chimeric (H77) | 0.4 |

| Genotype 1b | Chimeric (Con1) | 0.5 |

| Genotype 2a | Chimeric (JFH-1) | 2.3 |

| Genotype 2b | Chimeric | 3.7 |

| Genotype 3a | Full-length (S52) | 35.0 |

| Genotype 4a | Chimeric (ED43) | 0.3 |

| Genotype 5a | Chimeric | 6.6 |

| Genotype 6a | Chimeric | 0.2 |

| Data sourced from Lahser et al., 2016.[8] |

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS3 protease can reduce the susceptibility to protease inhibitors. The in vitro activity of Grazoprevir has been tested against common RASs in HCV genotypes 1a and 1b.

| Genotype | NS3 Substitution | Fold Change in EC50 vs. Wild-Type |

| Genotype 1a | Y56H | - |

| R155K | - | |

| A156G/T/V | - | |

| D168A/E/G/N/S/V/Y | - | |

| Genotype 1b | F43S | - |

| Y56F | - | |

| V107I | - | |

| A156S/T/V | - | |

| D168A/G/V | - | |

| Genotype 4 | D168A/V | - |

| (Specific fold-change values were not consistently available in the searched literature, but these substitutions are known to reduce Grazoprevir's activity). |

Experimental Protocols

HCV Replicon Assay (Luciferase Reporter)

This protocol describes a transient HCV replicon assay using a luciferase reporter to quantify viral replication.

Objective: To determine the EC50 of Grazoprevir against a specific HCV genotype.

Materials:

-

Huh-7.5 cells (or other highly permissive Huh-7-derived cell line)

-

Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids

-

In vitro transcribed subgenomic HCV replicon RNA containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)

-

Electroporation cuvettes (0.4 cm gap)

-

Electroporator

-

Grazoprevir (dissolved in DMSO)

-

Luciferase assay reagent

-

Luminometer

-

96-well cell culture plates

Workflow Diagram:

Procedure:

-

Cell Culture: Maintain Huh-7.5 cells in complete DMEM.

-

RNA Transfection: a. Harvest and wash Huh-7.5 cells. b. Resuspend cells in a suitable buffer. c. Mix cells with the in vitro transcribed HCV replicon RNA. d. Transfer the cell/RNA mixture to an electroporation cuvette and apply an electrical pulse.

-

Cell Plating and Drug Treatment: a. Immediately after electroporation, dilute the cells in complete DMEM and seed into 96-well plates.[2] b. Prepare serial dilutions of Grazoprevir in complete DMEM. c. Add the Grazoprevir dilutions to the appropriate wells. Include a DMSO-only control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: a. Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. b. Add the luciferase substrate to each well. c. Measure the luminescence using a luminometer.

-

Data Analysis: a. Normalize the luciferase readings to the DMSO control. b. Plot the percentage of inhibition against the log of the Grazoprevir concentration. c. Determine the EC50 value using a non-linear regression analysis.

NS3/4A Protease FRET Assay

This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the enzymatic activity of HCV NS3/4A protease and the inhibitory effect of Grazoprevir.

Objective: To determine the IC50 (50% inhibitory concentration) of Grazoprevir against HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET substrate peptide containing a specific NS3/4A cleavage site flanked by a donor and a quencher fluorophore

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with additives like DTT and a detergent)

-

Grazoprevir (dissolved in DMSO)

-

Fluorescence plate reader

-

384-well black plates

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare serial dilutions of Grazoprevir in assay buffer.

-

Enzyme and Inhibitor Incubation: a. Add the diluted Grazoprevir and a fixed concentration of recombinant NS3/4A protease to the wells of a 384-well plate.[4] Include a DMSO-only control. b. Pre-incubate the enzyme and inhibitor for a defined period at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence signal over time at the appropriate excitation and emission wavelengths for the donor fluorophore.

-

Data Analysis: a. Determine the initial velocity of the reaction for each well. b. Calculate the percentage of inhibition for each Grazoprevir concentration relative to the DMSO control. c. Plot the percentage of inhibition against the log of the Grazoprevir concentration. d. Determine the IC50 value using a non-linear regression analysis.

In Vitro Resistance Selection

This protocol outlines a general method for selecting for Grazoprevir-resistant HCV replicons in cell culture.

Objective: To identify amino acid substitutions in the NS3/4A protease that confer resistance to Grazoprevir.

Procedure:

-

Establish Stable Replicon Cell Lines: Generate Huh-7 cell lines that stably replicate a subgenomic HCV replicon.

-

Drug Selection: a. Culture the stable replicon cells in the presence of a fixed, sub-optimal concentration of Grazoprevir. b. Alternatively, culture the cells with gradually increasing concentrations of Grazoprevir over several weeks.[1]

-

Isolation of Resistant Colonies: Isolate individual cell colonies that survive and proliferate in the presence of Grazoprevir.

-

Expansion and Characterization: a. Expand the resistant cell colonies. b. Confirm the resistant phenotype by performing a replicon assay to determine the EC50 of Grazoprevir for the resistant replicons.

-

Genotypic Analysis: a. Extract total RNA from the resistant cell colonies. b. Reverse transcribe the HCV RNA and amplify the NS3/4A coding region by PCR. c. Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon.

Conclusion

Grazoprevir is a potent, pan-genotypic inhibitor of the HCV NS3/4A protease with in vitro activity in the picomolar to nanomolar range against a wide array of HCV genotypes. While it retains activity against some resistance-associated substitutions, certain mutations in the NS3 protease can reduce its efficacy. The in vitro assays detailed in this guide, including replicon and enzymatic assays, are crucial tools for the continued evaluation of Grazoprevir and the development of next-generation HCV inhibitors. This information is vital for researchers and drug development professionals working to combat HCV infection.

References

- 1. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 2. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurogentec.com [eurogentec.com]

- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 6. Selection and Characterization of Drug-Resistant HCV Replicons In Vitro with a Flow Cytometry-Based Assay | Springer Nature Experiments [experiments.springernature.com]

- 7. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Structural Blueprint: An In-depth Guide to Grazoprevir's Interaction with HCV NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology underpinning the binding of Grazoprevir (B560101) to the Hepatitis C Virus (HCV) NS3/4A protease. The document details the mechanism of action, binding kinetics, and the critical molecular interactions that define the potency of this second-generation direct-acting antiviral agent. Furthermore, it outlines the experimental methodologies employed to elucidate these structural and functional characteristics, offering a valuable resource for researchers in the fields of virology, structural biology, and drug discovery.

Introduction: Grazoprevir and the HCV NS3/4A Protease Target

Hepatitis C, a liver disease caused by the Hepatitis C virus, is a global health concern. The virus encodes a single polyprotein that is cleaved into functional structural and non-structural (NS) proteins by both host and viral proteases.[1] The HCV NS3/4A serine protease is essential for viral replication, as it is responsible for cleaving the viral polyprotein at four specific sites to release mature NS proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[1] This critical role makes it a prime target for antiviral therapies.

Grazoprevir (formerly MK-5172) is a potent, macrocyclic inhibitor of the HCV NS3/4A protease.[1][2] It is a second-generation direct-acting antiviral (DAA) that exhibits broad activity across multiple HCV genotypes and maintains potency against many common resistance-associated variants that emerged in response to first-generation protease inhibitors.[1][2] This guide delves into the precise molecular interactions governing Grazoprevir's inhibitory action.

Mechanism of Action of Grazoprevir

Grazoprevir functions as a reversible, non-covalent inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing it from processing the viral polyprotein. This disruption of the viral life cycle effectively halts HCV replication. The potency of Grazoprevir is attributed to its optimized interactions within the substrate-binding pocket of the protease.

Quantitative Analysis of Grazoprevir Binding and Inhibition

The efficacy of Grazoprevir has been quantified through various enzymatic and cell-based assays. The following tables summarize the inhibitory constants (IC50) and effective concentrations (EC50) of Grazoprevir against different HCV genotypes and common resistance-associated substitutions.

Table 1: Grazoprevir IC50 Values against Wild-Type HCV NS3/4A Protease from Different Genotypes

| HCV Genotype | IC50 (nM) |

| 1a | 0.007 |

| 1b | 0.004 |

| 2a | 0.064 |

| 2b | 0.019 |

| 3a | 0.480 |

| 4a | 0.062 |

| 5a | 0.011 |

| 6a | 0.013 |

Data sourced from enzymatic assays as described in the literature.

Table 2: Grazoprevir EC50 Values in HCV Replicon Assays

| HCV Genotype | Replicon | EC50 (nM) |

| 1a | H77 | 0.4 |

| 1b | Con1 | 0.2 |

| 2a | JFH-1 | 0.5 |

| 3a | S52 | 1.8 |

| 4a | ED43 | 0.1 |

Data represents the concentration of Grazoprevir required to inhibit 50% of HCV RNA replication in cell-based replicon systems.

Table 3: Fold Change in Grazoprevir EC50 against Common NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a

| NS3 Substitution | Fold Change in EC50 |

| Q80K | 1.5 |

| R155K | 2.3 |

| A156T | >1000 |

| D168A | 25 |

| D168V | 130 |

Fold change is calculated relative to the wild-type genotype 1a replicon.

Experimental Protocols

This section provides a detailed description of the methodologies used to characterize the interaction between Grazoprevir and the HCV NS3/4A protease.

Expression and Purification of HCV NS3/4A Protease

The production of recombinant HCV NS3/4A protease is a critical first step for in vitro studies. The following protocol is a synthesis of commonly used methods.

Protocol Details:

-

Construct Design: A single-chain NS3-NS4A construct, where the C-terminus of the NS3 protease domain is connected to the N-terminus of the NS4A cofactor peptide via a flexible linker, is cloned into a bacterial expression vector (e.g., pET vector) with an N-terminal hexahistidine (His6) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.

-

Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Terrific Broth (TB) medium at 37°C until the OD600 reaches 0.6-0.8. The culture is then cooled to 18°C, and protein expression is induced with 0.25 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for 16-20 hours.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). Cells are lysed by sonication, and the lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged NS3/4A protease is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Tag Cleavage and Final Purification: The eluted protein is dialyzed against a buffer suitable for TEV protease activity, and the His-tag is cleaved overnight. The protein solution is then passed through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein. The flow-through containing the untagged NS3/4A protease is collected and further purified by size-exclusion chromatography to obtain a highly pure and homogenous protein sample. Protein purity is assessed by SDS-PAGE.

Enzymatic Inhibition Assay

A fluorescence resonance energy transfer (FRET)-based assay is commonly employed to determine the inhibitory activity of compounds against the NS3/4A protease.

Protocol Details:

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 0.01% Triton X-100.

-

Enzyme: Purified recombinant HCV NS3/4A protease.

-

Substrate: A FRET-based peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2).

-

Inhibitor: Grazoprevir dissolved in DMSO.

-

-

Procedure:

-

The assay is performed in a 384-well plate format.

-

Serial dilutions of Grazoprevir in DMSO are prepared and added to the wells.

-

A solution of NS3/4A protease in assay buffer is added to each well and incubated with the inhibitor for a pre-determined time (e.g., 30 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore and quencher pair.

-

The initial reaction rates are calculated from the linear phase of the fluorescence signal increase.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

X-ray Crystallography

Determining the three-dimensional structure of the Grazoprevir-NS3/4A complex provides invaluable insights into the molecular basis of its inhibitory activity. The following is a general protocol for the crystallization and structure determination of the complex.

Protocol Details:

-

Complex Formation: Purified NS3/4A protease is incubated with a molar excess of Grazoprevir (typically 2-3 fold) for several hours on ice to ensure complete binding.

-

Crystallization: The protein-inhibitor complex is concentrated to a suitable concentration (e.g., 10-15 mg/mL). Crystallization screening is performed using the vapor diffusion method (hanging or sitting drop) with various commercially available or in-house prepared crystallization screens.

-

Crystal Optimization and Harvesting: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals. Crystals are harvested from the drops and cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen.

-

Data Collection and Processing: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source. The diffraction images are processed, integrated, and scaled using appropriate software packages (e.g., XDS, HKL2000).

-

Structure Solution and Refinement: The structure of the complex is typically solved by molecular replacement using a previously determined structure of the HCV NS3/4A protease as a search model. The initial model is then subjected to iterative rounds of manual model building and refinement using crystallographic software (e.g., Coot, Phenix, Refmac). The final model is validated for its geometric and stereochemical quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Conclusion

This technical guide has provided a detailed overview of the structural and functional aspects of Grazoprevir's interaction with the HCV NS3/4A protease. The quantitative data presented in the tables highlight its potent inhibitory activity across various HCV genotypes. The detailed experimental protocols offer a practical resource for researchers aiming to study this and other antiviral compounds. The elucidation of the precise binding mode of Grazoprevir through structural biology has been instrumental in understanding its high efficacy and has provided a rational basis for the design of next-generation HCV inhibitors with improved resistance profiles. The continued application of these techniques will undoubtedly accelerate the development of novel and more effective antiviral therapies.

References

- 1. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

Grazoprevir: A Technical Overview of Early-Phase Development and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the early-phase development and preclinical studies of Grazoprevir (B560101) (MK-5172), a potent, second-generation, direct-acting antiviral agent. Grazoprevir is a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2][3] This document details the compound's mechanism of action, preclinical pharmacology including in vitro potency and pharmacokinetics in animal models, and key findings from safety and toxicology assessments.

Mechanism of Action

Grazoprevir is a highly specific and potent inhibitor of the HCV NS3/4A serine protease.[1][2] The NS3/4A protease is essential for the HCV life cycle, responsible for cleaving the viral polyprotein into mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are required for viral replication.[4][5][6] Grazoprevir binds to the active site of the NS3/4A enzyme in a non-covalent, slowly reversible manner, effectively blocking its proteolytic activity.[2][6] This inhibition prevents the maturation of viral proteins, thereby disrupting the formation of the viral replication complex and halting viral propagation.[7]

Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.

Preclinical Development and Evaluation

The path for Grazoprevir from discovery to clinical development involved a rigorous preclinical evaluation to establish its potency, selectivity, pharmacokinetic profile, and safety.[6]

Caption: High-level workflow of Grazoprevir's preclinical development.

In Vitro Potency and Activity

The antiviral activity of Grazoprevir was assessed using HCV replicon assays, which are cell-based systems that measure the replication of HCV RNA.

The potency of Grazoprevir was typically determined using cell lines (e.g., Huh-7 human hepatoma cells) containing subgenomic HCV replicons. These replicons express the HCV nonstructural proteins, allowing for autonomous RNA replication. The general protocol is as follows:

-

Cell Plating: Replicon-containing cells are seeded into multi-well plates.

-

Compound Addition: Cells are incubated with serial dilutions of Grazoprevir for a defined period (e.g., 72 hours).

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of replicon RNA is quantified using a sensitive method like quantitative reverse transcription polymerase chain reaction (qRT-PCR).

-

Data Analysis: The concentration of Grazoprevir that inhibits HCV RNA replication by 50% (EC₅₀) is calculated by plotting the percentage of RNA inhibition against the drug concentration.

Caption: Standard workflow for an HCV replicon cell-based assay.

Grazoprevir demonstrated potent, broad-spectrum activity against a range of HCV genotypes in replicon assays.[8] It showed subnanomolar to low-nanomolar potency against major genotypes, although it was slightly less potent against genotype 3a.[2][9]

Table 1: In Vitro Potency of Grazoprevir against HCV Genotypes

| HCV Genotype | Replicon EC₅₀ (nM) | NS3/4A Protease IC₅₀ (pM) |

|---|---|---|

| 1a | Subnanomolar to single-digit nM[9] | 7[4][5] |

| 1b | Subnanomolar to single-digit nM[9] | 4[4][5] |

| 2a | Potent activity observed[8] | N/A |

| 3a | Less potent than other genotypes[2][9] | N/A |

| 4 | N/A | 62[4][5] |

| 5 | Subnanomolar to single-digit nM[9] | N/A |

| 6 | Subnanomolar to single-digit nM[9] | N/A |

Note: N/A indicates data not specified in the provided search results.

A key feature of second-generation protease inhibitors is their activity against viral variants that confer resistance to earlier drugs. Grazoprevir was shown to retain potent activity against common NS3 protease RAVs, such as R155K and D168Y, that emerged during treatment with first-generation inhibitors.[8][10]

Table 2: In Vitro Potency of Grazoprevir against Key NS3 RAVs

| Variant | Fold Change in EC₅₀ (vs. Wild-Type) |

|---|---|

| R155K | Maintained potent activity[8][10] |

| D168Y | Maintained potent activity[8] |

| V36M | Maintained potent activity[10] |

| T54S/A | Maintained potent activity[10][11] |

Note: Specific fold-change values were not consistently available across all sources.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models are crucial for predicting human pharmacokinetics and establishing a potential dosing regimen. Grazoprevir was evaluated in multiple species, including rats, dogs, and chimpanzees.[8]

-

Dosing: Animals are administered a single oral dose of Grazoprevir (e.g., 5 mg/kg).[8]

-

Sample Collection: Blood samples are collected at various time points post-dosing. In terminal studies, liver tissue is also collected.

-

Bioanalysis: Plasma and liver homogenate concentrations of Grazoprevir are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters including peak plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), plasma clearance, and half-life (t½) are calculated using non-compartmental analysis.

Grazoprevir demonstrated favorable pharmacokinetic properties in preclinical species, characterized by good oral exposure and significant distribution to the liver, the primary site of HCV replication.[6][8][12] This liver-homing characteristic is likely facilitated by active transport via the organic anion transporting polypeptide 1B1/3 (OATP1B1/3).[5][13]

Table 3: Preclinical Pharmacokinetic Parameters of Grazoprevir

| Species | Dose | Key Findings | Reference |

|---|---|---|---|

| Rat | 5 mg/kg (oral) | Plasma Clearance: 28 mL/min/kg; Plasma Half-life: 1.4 h; Good plasma exposure (AUC: 0.7 µM·h); Excellent liver exposure (23 µM at 4 h), with compound remaining at 24 h. | [8] |

| Dog | N/A | Demonstrated good plasma and liver exposures. | [8] |

| Chimpanzee | N/A | Suppressed viral load in chronically infected animals (GT1a or GT1b). | [8] |

Note: N/A indicates data not specified in the provided search results.

Preclinical Safety and Toxicology

Safety pharmacology and toxicology studies are performed to identify potential adverse effects before human trials.

Toxicology studies involve administering Grazoprevir to animals (typically one rodent and one non-rodent species) at various dose levels, including those that exceed the anticipated therapeutic exposure, for defined durations (e.g., 28 days, 3 months). Key assessments include:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Regular measurements.

-

Clinical Pathology: Analysis of blood (hematology, clinical chemistry) and urine samples.

-

Gross Pathology and Histopathology: Macroscopic examination of organs at necropsy, followed by microscopic examination of tissues.

Preclinical safety studies identified no clinically relevant hazards that would preclude clinical development. In dogs, at higher doses, some effects were noted, including degeneration of seminiferous tubules and reduced testes weights; however, these effects were not observed in other species, and no impact on male reproductive capacity was seen in reproductive toxicity studies. Degeneration of kidney tubule epithelium was observed in mice and dogs at high exposures. Overall, Grazoprevir was deemed to have a favorable preclinical safety profile, supporting its advancement into clinical trials.[6]

References

- 1. Grazoprevir - Wikipedia [en.wikipedia.org]

- 2. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics and pharmacokinetics of elbasvir and grazoprevir in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Grazoprevir/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

The Convergent Synthesis of Grazoprevir: A Technical Guide to the Manufacturing Pathway of a Key Hepatitis C Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the convergent and efficient synthesis of Grazoprevir (MK-5172), a potent NS3/4a protease inhibitor for the treatment of Hepatitis C virus. The manufacturing process, developed by Merck, assembles the complex macrocyclic structure from four key building blocks, achieving a high overall yield and purity suitable for pharmaceutical use. This document outlines the strategic bond disconnections, the synthesis of the crucial intermediates, and the final macrocyclization and finishing steps.

Strategic Overview of the Grazoprevir Synthesis

The large-scale synthesis of Grazoprevir is a prime example of a highly optimized and convergent approach. The retrosynthetic analysis reveals four primary building blocks: a substituted quinoxaline (B1680401) core (Fragment A), a functionalized trans-cyclopropoxy amino acid derivative (Fragment B/D), and a cyclopropylsulfonamide vinylcyclopropane (B126155) moiety (Fragment H).[1] The final manufacturing process strategically conjoins these fragments in a carefully orchestrated sequence to maximize efficiency and minimize potential side reactions.[2]

The key bond formations in the final assembly involve a Sonogashira coupling to form the macrocyclic backbone, followed by an intramolecular amide bond formation for the macrocyclization, and a final amide coupling to attach the cyclopropylsulfonamide side chain.[3] This strategy replaced an earlier medicinal chemistry route that utilized a ring-closing metathesis (RCM) for macrocyclization.[2]

Synthesis of Key Intermediates

The successful synthesis of Grazoprevir hinges on the efficient preparation of its complex building blocks.

Synthesis of the Quinoxaline Core (Fragment A precursor)

The synthesis of the chloroquinoxaline intermediate begins with the condensation of 4-methoxy-1,2-phenylenediamine with diethyl oxalate. The resulting quinoxalinone is then chlorinated using a suitable chlorinating agent to yield the reactive chloroquinoxaline fragment.

Asymmetric Synthesis of the trans-Cyclopropoxy Alkyne (Fragment D)

A practical and asymmetric synthesis of the functionalized trans-cyclopropoxy building block has been developed.[4] The process starts from (S)-epichlorohydrin and proceeds through an intramolecular SN2 displacement and ring closure, followed by a Baeyer-Villiger oxidation to control the diastereoselectivity.[4] A terminal alkyne is then installed to provide the key functionality for the subsequent Sonogashira coupling.[4] This multi-step sequence is performed with high stereocontrol and a notable overall yield.[4]

Final Assembly and Macrocyclization of Grazoprevir

The endgame of the Grazoprevir synthesis involves the sequential coupling of the key fragments.

Sonogashira Coupling and Ester Hydrolysis

The synthesis commences with a Sonogashira coupling reaction between the chloroquinoxaline fragment and the trans-cyclopropoxy alkyne building block. This reaction is carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.[3] The use of methanol (B129727) as a solvent was found to be crucial for catalyst stability and reactivity, allowing the reaction to proceed at a milder temperature.[1] Following the coupling, the ester protecting group is hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Amide Coupling and Macrocyclization Precursor Formation

The resulting carboxylic acid is then coupled with the proline-containing fragment. This amide bond formation is a standard peptide coupling reaction. The subsequent step involves the removal of a protecting group to reveal a free amine, setting the stage for the crucial macrocyclization.

Macrolactamization

The macrocyclization is achieved through an intramolecular amide bond formation (macrolactamization). This step is a critical transformation that forms the 18-membered macrocycle of Grazoprevir.[2] Careful selection of coupling reagents and reaction conditions is essential to favor the intramolecular cyclization over intermolecular polymerization.

Final Amide Coupling

The final step in the synthesis is the coupling of the macrocyclic intermediate with the cyclopropylsulfonamide vinylcyclopropane fragment (Fragment H).[1] Due to the instability of the free base of the sulfonamide, this EDC-mediated coupling is performed at low temperature in the presence of a base.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the key stages of the large-scale Grazoprevir synthesis.

| Step | Starting Materials | Product | Yield (%) | Purity (%) | Reference(s) |

| Overall Synthesis | Four Building Blocks | Grazoprevir | 51 | >99.9 | [2][5] |

| trans-Cyclopropoxy Building Block | (S)-Epichlorohydrin | Functionalized trans-Cyclopropoxy Alkyne | 51 | >99.8 | [4] |

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below, based on the published literature.

General Procedure for Sonogashira Coupling

To a solution of the chloroquinoxaline intermediate and the terminal alkyne in methanol are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). A suitable base (e.g., an amine) is added, and the reaction mixture is stirred at a controlled temperature (e.g., 35 °C) until the reaction is complete as monitored by HPLC. The product is then isolated and purified.

General Procedure for Macrolactamization

The linear precursor is dissolved in a suitable solvent (e.g., DMF) and cooled to a low temperature. A peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred until completion. The macrocyclic product is then isolated and purified by chromatography.

General Procedure for Final Amide Coupling

To a slurry of the macrocyclic amine and the carboxylic acid fragment (as a p-toluenesulfonic acid salt) in a suitable solvent (e.g., THF) at 0 °C is added a coupling agent (e.g., EDC) followed by a base (e.g., pyridine). The reaction mixture is stirred at low temperature until completion. The final product, Grazoprevir, is isolated and purified by crystallization.

Synthesis Pathway Visualization

The following diagrams illustrate the key synthetic pathways for Grazoprevir.

Caption: Overview of the convergent synthesis of Grazoprevir.

Caption: Comparison of medicinal vs. manufacturing routes.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir [agris.fao.org]

- 5. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Grazoprevir Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Grazoprevir (B560101) potassium salt, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The document focuses on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the structural characterization and quantification of this significant antiviral agent.

Introduction to Grazoprevir

Grazoprevir is a macrocyclic compound that plays a crucial role in combination therapies for chronic HCV infections.[1] Its mechanism of action involves the inhibition of the NS3/4A protease, an enzyme essential for viral replication.[1] The potassium salt form of Grazoprevir is utilized in pharmaceutical formulations. A thorough understanding of its structural and physicochemical properties through spectroscopic analysis is paramount for quality control, metabolic studies, and formulation development.

Mass Spectrometry Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the sensitive and selective quantification of Grazoprevir in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids.[2][3] High-resolution mass spectrometry, such as UHPLC-ESI-QTOF-MS/MS, is employed for the characterization of the molecule and its degradation products.[4]

Quantitative Data

The following table summarizes key mass spectrometry parameters for Grazoprevir.

| Parameter | Value | Reference |

| Molecular Formula | C₃₈H₄₉KN₆O₉S | [5] |

| Molecular Weight | 804.99 g/mol | [5] |

| Monoisotopic Mass | 766.33599837 Da (for the free acid) | [6] |

Note: The monoisotopic mass corresponds to the free acid form of Grazoprevir, as the potassium salt would dissociate in the ESI source.

While a complete, publicly available mass spectrum and detailed fragmentation table for Grazoprevir potassium salt are not readily found, studies on its degradation products confirm the use of MS/MS fragmentation for structural elucidation.[4] The fragmentation pattern would be compared against the parent drug to identify structural modifications.[4]

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of Elbasvir (B612244) and Grazoprevir.[2]

Instrumentation:

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Waters Spherisorb phenyl column (150mm × 4.6mm ID, 5µm particle size)[2]

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Trimethylamine

-

Ultrapure water

-

Human plasma (for bioanalysis)

-

This compound reference standard

-

Internal Standard (e.g., Daclatasvir)[2]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of human plasma, add the internal standard solution.

-

Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.[2]

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 90% Acetonitrile, 10% of 5mM ammonium formate buffer (containing 0.1% v/v trimethylamine, pH adjusted to 3.2 with formic acid).[2]

-

Mobile Phase B: 10% Acetonitrile, 90% of 5mM ammonium formate buffer (with additives as above).[2]

-

Flow Rate: 0.8 mL/min.[2]

-

Gradient Elution: A gradient program should be optimized to ensure sufficient separation from endogenous plasma components and any co-administered drugs.

-

Column Temperature: 40°C ± 2°C.[2]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These would be determined by infusing a standard solution of Grazoprevir and its internal standard into the mass spectrometer to identify the most abundant and stable precursor-product ion transitions for quantification.

-

Optimization: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum signal intensity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical compounds. While specific ¹H and ¹³C NMR chemical shift data for this compound are not widely published in commercial literature, the technique is fundamental to its characterization during drug development.

Expected ¹H and ¹³C NMR Spectral Features

The complex structure of Grazoprevir, containing aromatic, aliphatic, and macrocyclic moieties, would result in a highly detailed NMR spectrum.

-

¹H NMR: The spectrum would exhibit a wide range of chemical shifts. Protons on the quinoxaline (B1680401) ring system would appear in the aromatic region (typically 7-8.5 ppm). The macrocyclic and cyclopropyl (B3062369) protons would be found in the more shielded aliphatic region. The vinyl group protons would show characteristic splitting patterns in the olefinic region (around 5-6 ppm).

-

¹³C NMR: The carbon spectrum would similarly show a large number of signals corresponding to the diverse chemical environments of the carbon atoms. Carbonyl carbons of the amide and carbamate (B1207046) groups would be observed at the downfield end of the spectrum (around 170 ppm). Aromatic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the macrocycle and other substituents would appear in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR

This represents a general protocol for obtaining high-quality NMR data for a pharmaceutical compound like this compound.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer (e.g., Bruker Avance series or JEOL ECZ series).

-

NMR Tubes: 5 mm high-precision NMR tubes.

Reagents and Materials:

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent will depend on the solubility of the salt.

-

Internal Standard (optional, for qNMR): e.g., Tetramethylsilane (TMS) or a certified quantitative NMR standard.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to an NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C. A larger number of scans (e.g., 1024 or more) will be required.

-

-

2D NMR (for full assignment): To fully assign the complex structure, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

Integrate the signals in the ¹H spectrum.

-

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for the spectroscopic analysis of this compound.

References

- 1. Grazoprevir - Wikipedia [en.wikipedia.org]

- 2. Validated LC/MS method for simultaneous determination of elbasvir and grazoprevir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. Simultaneous determination of elbasvir and grazoprevir in fixed-dose combination and mass spectral characterization of each degradation product by UHPLC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (MK-5172 potassium salt) [myskinrecipes.com]

- 6. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Stability of Grazoprevir Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the physical and chemical stability of grazoprevir (B560101) potassium salt. Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a crucial enzyme for viral replication.[1][2] It is a key component in combination therapies for chronic HCV infection.[3] Understanding the stability of the potassium salt form of this active pharmaceutical ingredient (API) is critical for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety.

While detailed proprietary data on grazoprevir potassium salt is not fully available in the public domain, this guide synthesizes information from published literature on forced degradation studies and analytical method development to provide a thorough understanding of its stability profile.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is fundamental for understanding its behavior in various pharmaceutical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₈H₄₉KN₆O₉S | [4] |

| Molecular Weight | 805.0 g/mol | [4] |

| Appearance | White to off-white solid powder | [5] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [5] |

| Storage | Recommended at -20°C, airtight, and dry. | [3] |

Chemical Stability and Degradation Profile

The chemical stability of an API is its ability to resist chemical changes. Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Multiple studies have investigated the stability of grazoprevir under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7][8] These studies typically involve subjecting the drug substance to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

A key study identified five significant degradation products of grazoprevir when subjected to these stress conditions.[6] The characterization of these products was performed using high-resolution UHPLC-ESI-QTOF-MS/MS, which allows for accurate mass measurement to propose chemical structures.[6]

Table 2: Summary of Grazoprevir Degradation under Forced Stress Conditions

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | Degradation observed. | [6][9] |

| Base Hydrolysis | Degradation observed. | [6][9] |

| Oxidative Stress | Degradation observed. | [6][7] |

| Thermal Stress | Stable. | [9] |

| Photolytic Stress | Stable. | [9] |

Note: The specific structures of the five degradation products and the quantitative extent of degradation under each stress condition are not detailed in the available literature.

Conceptual Degradation Pathway

Based on the identification of five degradation products, a conceptual pathway can be visualized. The degradation likely involves modifications to the core structure of grazoprevir, though the exact chemical transformations have not been publicly disclosed.

Caption: Conceptual pathway showing the degradation of Grazoprevir under stress.

Physical Stability and Solid-State Characterization

The physical stability of a drug substance, including its solid-state properties, is crucial for its processability, stability, and bioavailability. Key aspects of physical stability include crystallinity and the potential for polymorphism.

While specific data on the solid-state characterization of this compound (e.g., from X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA)) are not available in the public domain, these techniques are standard in the pharmaceutical industry for identifying and characterizing different solid forms.[10][11][12] The existence of different polymorphs can significantly impact the solubility, dissolution rate, and stability of a drug. Therefore, comprehensive solid-state characterization is a critical step in drug development.

Experimental Protocols for Stability Assessment

The development and validation of stability-indicating analytical methods are paramount for assessing the stability of a drug substance. For grazoprevir, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly cited analytical technique.[7][8]

General Protocol for a Forced Degradation Study

A typical forced degradation study for this compound involves the following steps:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Application: Expose the solutions to various stress conditions as per ICH guidelines:

-

Acid Hydrolysis: Treat with an acid (e.g., 2N HCl) and reflux for a specified time (e.g., 30 minutes at 60°C).[7]

-

Base Hydrolysis: Treat with a base (e.g., 2N NaOH) and reflux for a specified time.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 20% H₂O₂) for a specified time (e.g., 30 minutes at 60°C).[7]

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures.

-

Photodegradation: Expose the drug solution to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed standard to identify and quantify degradation products.

Caption: A typical workflow for conducting a forced degradation study.

Representative Stability-Indicating RP-HPLC Method

Based on published literature, a typical stability-indicating RP-HPLC method for the analysis of grazoprevir would involve the following components:

-

Chromatographic System: A liquid chromatograph equipped with a PDA detector.[7]

-

Column: A C18 column (e.g., Kromosil C18, 250 x 4.6 mm, 5µm).[8]

-

Mobile Phase: A mixture of a buffer (e.g., Di-Potassium Hydrogen Ortho Phosphate) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 45:55 v/v).[8]

-

Flow Rate: Typically around 1.0 mL/min.[8]

-

Detection Wavelength: An optimized wavelength for detecting grazoprevir and its degradation products (e.g., 215 nm).[8]

-

Temperature: Maintained at a constant temperature (e.g., 30°C).[8]

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

Conclusion

This technical guide has summarized the publicly available information on the physical and chemical stability of this compound. The compound is susceptible to degradation under acidic, basic, and oxidative conditions, leading to the formation of at least five degradation products. It appears to be stable under thermal and photolytic stress.

For a complete and comprehensive understanding of the stability profile, further detailed studies would be required to elucidate the structures of the degradation products, determine the kinetics of degradation, and fully characterize the solid-state properties of this compound, including its potential for polymorphism. The experimental workflows and analytical methodologies described herein provide a solid foundation for such investigations. Researchers and drug development professionals should consider these factors to ensure the development of a stable and effective pharmaceutical product.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]